molecular formula C9H12N6O3 B12678665 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- CAS No. 122949-67-1

1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)-

Cat. No.: B12678665
CAS No.: 122949-67-1
M. Wt: 252.23 g/mol
InChI Key: NMZGBZABPKSEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo-pyrimidine core, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then stirred at room temperature, followed by concentration in vacuo and chromatographic purification using silica gel with ethyl acetate/petroleum ether as the eluent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo-pyrimidine compounds .

Scientific Research Applications

1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The inhibition of CDK2 is achieved through the binding of the compound to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

122949-67-1

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H12N6O3/c10-7-5-6(8(11)17)14-15(4-18-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,17)(H2,10,12,13)

InChI Key

NMZGBZABPKSEDU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=NN(C2=N1)COCCO)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.